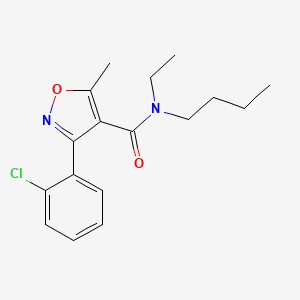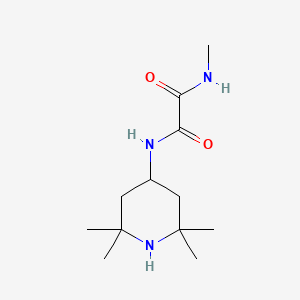
N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a butyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with N-ethyl-N-butylamine in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which is then cyclized with a suitable reagent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions
N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazole ring to more reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the chlorophenyl ring.
科学的研究の応用
N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide: shares similarities with other oxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities
特性
分子式 |
C17H21ClN2O2 |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
N-butyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-4-6-11-20(5-2)17(21)15-12(3)22-19-16(15)13-9-7-8-10-14(13)18/h7-10H,4-6,11H2,1-3H3 |
InChIキー |
OQUUBCKVMLNFFH-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC)C(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15031779.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031785.png)

![2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B15031815.png)
![(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031822.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031830.png)
![1-(4-Benzylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031835.png)

![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031850.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B15031866.png)
![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B15031877.png)
![4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15031879.png)

![5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15031891.png)
